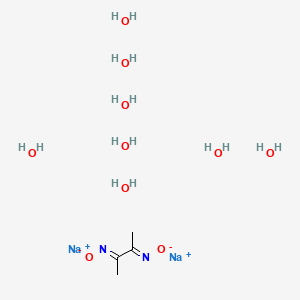

Dimethylglyoxime disodium salt octahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethylglyoxime disodium salt octahydrate is a useful research compound. Its molecular formula is C4H22N2Na2O10 and its molecular weight is 304.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Dimethylglyoxime disodium salt octahydrate primarily targets metal ions , specifically nickel ions . It forms a red complex with nickel, which is used for the qualitative and quantitative detection of nickel’s presence .

Mode of Action

The compound interacts with its targets by forming complexes. The formation of these complexes is the result of a reaction between the this compound and the metal ions . This interaction results in a change in the physical properties of the metal ions, such as color, which can be used for detection .

Pharmacokinetics

Given its use in analytical chemistry, it is likely that the compound’s bioavailability is influenced by factors such as its solubility in water .

Result of Action

The primary result of the action of this compound is the formation of a red complex with nickel ions . This complex formation is used for the detection of nickel, indicating the presence and quantity of nickel ions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at room temperature . Additionally, it should be handled with care to avoid contact with organic materials, oxidizing agents, and acids, as dangerous reactions may occur . Personal protective measures, such as wearing protective eyewear or gloves, are recommended to avoid contact .

生化分析

Biochemical Properties

Dimethylglyoxime disodium salt octahydrate plays a crucial role in biochemical reactions, particularly in the detection and quantification of metal ions. It interacts with enzymes and proteins that contain metal cofactors, forming stable complexes that can be easily detected and measured. For example, it forms a red-colored complex with nickel ions, which is used in gravimetric and colorimetric analysis . The compound’s ability to chelate metal ions makes it valuable in studying metalloproteins and metalloenzymes.

Cellular Effects

This compound affects various cellular processes by interacting with metal ions within cells. It can influence cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions that are essential cofactors for many enzymes . For instance, the chelation of nickel ions by this compound can inhibit the activity of nickel-dependent enzymes, leading to changes in cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by binding to their metal cofactors, thereby affecting their catalytic activity . The compound can also induce changes in gene expression by modulating the availability of metal ions that are involved in transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its effectiveness can decrease if exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to chelate metal ions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as metal ion deficiency and toxicity due to the excessive removal of essential metal ions from biological systems. Threshold effects have been observed, where a certain dosage is required to achieve the desired chelation effect without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include the chelation and transport of metal ions. It interacts with enzymes and cofactors that are responsible for metal ion homeostasis, affecting metabolic flux and metabolite levels . The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal ion metabolism and its impact on cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments where metal ions are present . The compound’s distribution is influenced by its solubility and affinity for metal ions, which determine its effectiveness in chelating and transporting metal ions within biological systems.

Subcellular Localization

This compound is localized in subcellular compartments where metal ions are concentrated, such as the mitochondria and endoplasmic reticulum . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these specific compartments. The compound’s ability to chelate metal ions in these compartments can affect various cellular processes, including energy production and protein synthesis.

属性

CAS 编号 |

75006-64-3 |

|---|---|

分子式 |

C4H22N2Na2O10 |

分子量 |

304.21 g/mol |

IUPAC 名称 |

disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate |

InChI |

InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2/q;2*+1;;;;;;;;/p-2/b5-3-,6-4-;;;;;;;;;; |

InChI 键 |

IJJDRGUPRATWQX-KRWAYTSQSA-L |

SMILES |

CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] |

手性 SMILES |

C/C(=N/[O-])/C(=N\[O-])/C.O.O.O.O.O.O.O.O.[Na+].[Na+] |

规范 SMILES |

CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)

![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)

![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)